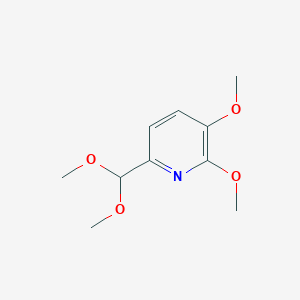

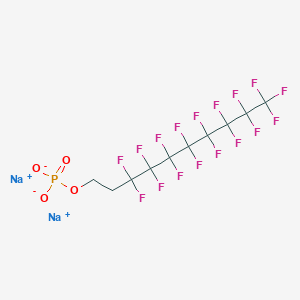

![molecular formula C10H9NO4S2 B1451333 5-(メチルスルホンアミド)ベンゾ[b]チオフェン-2-カルボン酸 CAS No. 928709-53-9](/img/structure/B1451333.png)

5-(メチルスルホンアミド)ベンゾ[b]チオフェン-2-カルボン酸

説明

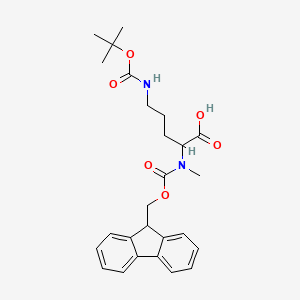

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is a chemical compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is represented by the formula C10H9NO4S2 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The molecular weight of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is 271.31 .科学的研究の応用

有機合成

この化合物は有機合成において貴重な原料として役立ちます。その分子構造は、さまざまな合成経路を通じて複雑な有機分子の創出を可能にします。 潜在的な生物活性を有する新しい化学物質を合成したり、天然物や医薬品に多く存在する分子骨格を構築するために使用できます .

製薬開発

製薬業界では、この化合物は中間体として使用されます。その化学的性質は、新規治療薬の開発に役立つ可能性があります。 研究者は、コア構造を修飾して、薬物開発のために効力を高めたり毒性を低減したりする誘導体を生成できます .

農薬製造

農薬製造における中間体として、5-(メチルスルホンアミド)ベンゾ[b]チオフェン-2-カルボン酸は、作物を害虫や病気から守る化合物の合成に貢献できます。 特定の作用機序を持つ新しい殺虫剤や除草剤の開発につながる可能性があります .

染料工業

染料分野では、この化合物の分子骨格を新規染料の設計に組み込むことができます。 その構造は、さまざまな条件下で耐光堅牢性や退色に対する耐性などの望ましい特性を付与できます .

腐食防止

この化合物を含むチオフェン誘導体は、腐食防止剤として応用されています。 工業化学において、金属の劣化を防ぎ、機械やインフラストラクチャの寿命を延ばすために使用できます .

エレクトロニクスと材料科学

この化合物は、特に有機半導体の開発において、エレクトロニクスと材料科学に潜在的な用途があります。 有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造に使用でき、フレキシブルでウェアラブルな電子デバイスの進歩に貢献する可能性があります .

作用機序

Target of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.

Mode of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound might interact with its targets to modulate their function, leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

The compound is soluble in some polar organic solvents, such as dimethyl sulfoxide (dmso) and dichloromethane (dcm), which may influence its bioavailability .

Result of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound might have a variety of effects at the molecular and cellular level .

Action Environment

The action of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound is stable under regular storage conditions but should be protected from moisture and light exposure . These factors could potentially affect the compound’s action, efficacy, and stability.

将来の方向性

Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.

生化学分析

Biochemical Properties

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can bind to specific proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s sulfonamide group, which can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes and proteins .

Cellular Effects

The effects of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, the sulfonamide group of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can form hydrogen bonds with the catalytic residues of enzymes, preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with transcription factors, altering their DNA-binding affinity and transcriptional activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings highlight the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid play a crucial role in determining its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The transport and distribution properties of this compound are critical for its therapeutic efficacy and safety.

特性

IUPAC Name |

5-(methanesulfonamido)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S2/c1-17(14,15)11-7-2-3-8-6(4-7)5-9(16-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSJQRVNCNTMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

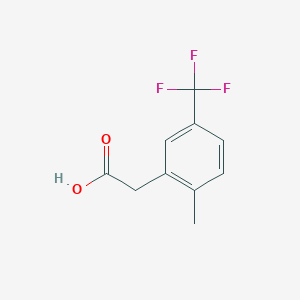

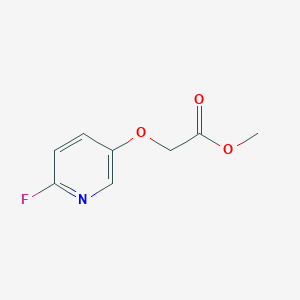

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)

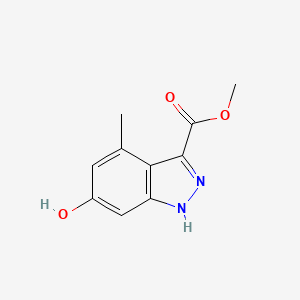

![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

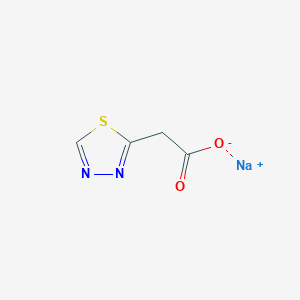

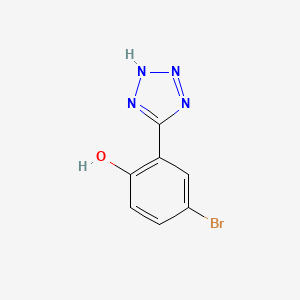

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)

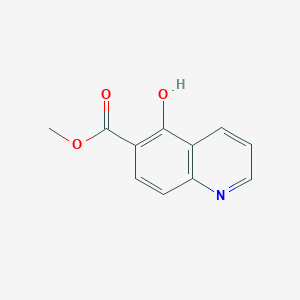

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)